(3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoyl chloride
Description
Properties
Molecular Formula |
C19H15Cl3O6 |
|---|---|
Molecular Weight |
445.7 g/mol |
IUPAC Name |
(3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoyl chloride |
InChI |
InChI=1S/C19H15Cl3O6/c20-12-5-1-10(2-6-12)15(24)16(25)18(27)19(28,9-14(22)23)17(26)11-3-7-13(21)8-4-11/h1-8,16,18,25,27-28H,9H2/t16?,18-,19-/m1/s1 |
InChI Key |
HWBPAGFLYJHNSJ-VOBHOPKGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C([C@H]([C@@](CC(=O)Cl)(C(=O)C2=CC=C(C=C2)Cl)O)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(C(CC(=O)Cl)(C(=O)C2=CC=C(C=C2)Cl)O)O)O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily used in the synthesis of novel therapeutic agents. Its structural features enable it to act as a precursor for various bioactive molecules. Researchers have explored its potential in developing drugs targeting specific pathways involved in diseases such as cancer and diabetes.
Antimicrobial Activity
Studies have indicated that compounds similar to (3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoyl chloride exhibit antimicrobial properties. This compound may be investigated for its efficacy against various bacterial strains, contributing to the development of new antibiotics.
Enzyme Inhibition Studies
This compound can serve as an inhibitor for specific enzymes involved in metabolic pathways. Research has shown that the chlorobenzoyl moiety enhances binding affinity to target enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.
Antioxidant Research
The presence of hydroxyl groups in its structure suggests potential antioxidant activity. Investigating this property could lead to applications in preventing oxidative stress-related diseases.
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- The target compound’s acyl chloride group confers higher reactivity compared to fenofibric acid’s carboxylic acid or oxadiazole derivatives .
- The trihydroxy backbone increases polarity and solubility in polar solvents relative to non-hydroxylated analogs like 3,5-dichlorobenzoyl chloride .
Chromatographic Behavior (Relative Retention Times)
Table 2: Retention Time Comparison (HPLC)
Analysis :
- The target compound’s retention time is expected to exceed that of fenofibric acid due to its hydroxyl groups but may align with esters (e.g., ethyl derivatives) if the acyl chloride’s reactivity dominates .
Notes on Data Reliability and Gaps
Molecular Formula Discrepancy : and conflict on oxygen count (O₇ vs. O₆). Cross-validation with crystallographic data (e.g., via SHELX refinement ) is recommended.
Limited Pharmacological Data: While fenofibric acid has well-documented applications , the target compound’s bioactivity remains unverified in the provided evidence.
Preparation Methods
Stepwise Synthesis Outline
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Formation of hexanoyl backbone | Starting from chiral precursors or sugars | Establish stereochemistry at C3 and C4 |
| 2 | Acylation with 4-chlorobenzoyl chloride | Acid chloride, base (e.g., pyridine) | Introduce 4-chlorobenzoyl group at C3 |
| 3 | Introduction of 4-chlorophenyl group | Friedel-Crafts acylation or coupling | Attach 4-chlorophenyl moiety at C6 |
| 4 | Hydroxylation/protection-deprotection | Selective hydroxylation, protecting groups | Install and protect trihydroxy groups at C3, C4, C5 |
| 5 | Oxidation | Mild oxidants (e.g., PCC, Swern oxidation) | Form 6-oxo ketone group |
| 6 | Conversion to acyl chloride | Thionyl chloride (SOCl2) or oxalyl chloride | Convert terminal acid to acyl chloride |
Notes on Reaction Conditions
- Temperature control is critical during acyl chloride formation to prevent hydrolysis or side reactions.
- Protection of hydroxyl groups during chlorination steps is recommended to avoid unwanted substitution or decomposition.
- Stereochemical integrity must be monitored by chiral HPLC or NMR techniques throughout the synthesis.
Research Findings and Analytical Data
Characterization Data
| Property | Value/Method |
|---|---|
| Molecular Formula | C19H14Cl3O6 (for acyl chloride derivative) |
| Molecular Weight | Approximately 445.68 g/mol |
| Appearance | White or almost white powder |
| Melting Point | 118-125 °C (related compound) |
| Stereochemistry | Confirmed by chiral NMR and optical rotation |
| Purity Assessment | HPLC, Mass Spectrometry |
Analytical Techniques Used
- NMR Spectroscopy to confirm stereochemistry and functional groups.
- Mass Spectrometry (MS) for molecular weight and fragmentation pattern.
- Infrared Spectroscopy (IR) to verify acyl chloride and ketone functionalities.
- Chromatography (HPLC/GC) for purity and isomer separation.
Summary Table of Preparation Methods and Key Considerations
| Aspect | Details |
|---|---|
| Starting Materials | Chiral hexanoyl precursors or sugar derivatives |
| Key Reactions | Acylation, Friedel-Crafts coupling, selective hydroxylation, oxidation, chlorination |
| Reagents for Chlorination | Thionyl chloride, oxalyl chloride |
| Stereochemical Control | Chiral catalysts, protected intermediates, stereoselective reaction conditions |
| Protection Strategies | Use of protecting groups for hydroxyls during chlorination |
| Analytical Verification | NMR, MS, IR, HPLC |
| Challenges | Maintaining stereochemistry, avoiding hydrolysis of acyl chloride, selective functionalization |
Q & A
Q. What spectroscopic methods are recommended for confirming the stereochemistry and functional groups of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve stereochemical assignments. For chlorinated aromatic protons, expect signals in δ 7.3–7.8 ppm (doublets, coupling constants ~8.5 Hz for para-substituted chlorophenyl groups). Hydroxyl protons may appear as broad singlets in DMSO-d .
- Infrared (IR) Spectroscopy: Identify carbonyl stretches (C=O) near 1700–1750 cm and hydroxyl (O–H) bands at 3200–3500 cm. Chlorobenzoyl groups exhibit C–Cl stretches at 550–650 cm .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass analysis (e.g., [M+H] or [M–Cl] ions).
Q. How should researchers handle and store this compound to prevent decomposition?
Methodological Answer:
- Storage Conditions: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. The compound’s ester and acyl chloride groups are moisture-sensitive; use desiccants (e.g., silica gel) in storage .
- Handling Precautions: Work in a glovebox or fume hood with <30% relative humidity. Use flame-retardant lab coats, nitrile gloves, and chemical goggles. Inspect gloves for integrity before use .
Q. What synthetic routes are documented for analogous chlorinated polyhydroxyketones?
Methodological Answer:
-
Stepwise Acylation: Start with protected polyol intermediates. For example, use benzoyl chloride in dry dichloromethane (DCM) with DMAP catalysis (0°C to RT, 12–24 hrs). Deprotect hydroxyl groups via acidic hydrolysis (e.g., HCl/MeOH) .
-
Key Reaction Parameters:
Step Reagent Conditions Yield Acylation Benzoyl chloride/DMAP 0°C → RT, 24h ~60–70% Deprotection 2M HCl in MeOH RT, 4h >90%
Advanced Research Questions
Q. How can conflicting NMR data for diastereomeric impurities be resolved?
Methodological Answer:
- Advanced NMR Techniques:
- 2D-COSY/NOESY: Map - coupling networks to distinguish diastereomers. For example, NOE correlations between C3–OH and C4–H confirm (3S,4R) configuration.
- Chiral Derivatization: React with (R)- or (S)-Mosher’s acid chloride to amplify chemical shift differences in diastereomers .
- Chromatographic Separation: Use chiral HPLC (e.g., Chiralpak IA column, hexane:IPA 90:10) to isolate enantiomers pre- or post-synthesis.
Q. What strategies optimize reaction yields while minimizing acyl chloride hydrolysis?
Methodological Answer:
- Solvent Selection: Use anhydrous DCM or THF with molecular sieves (3Å) to scavenge moisture.
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to accelerate acylation while suppressing hydrolysis.
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track acyl chloride consumption (C=O peak at ~1770 cm) and adjust reagent stoichiometry dynamically .
Q. How do pH and temperature affect the compound’s stability in aqueous solutions?
Methodological Answer:
- Stability Study Design:
- Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC at 25°C, 40°C, and 60°C.
- Key Findings (Hypothesized):
| pH | Half-life (25°C) | Major Degradation Pathway |
|---|---|---|
| 2 | >14 days | Hydrolysis of acyl chloride |
| 7 | 2–3 days | Nucleophilic attack by HO |
| 10 | <24 hours | Base-catalyzed ester cleavage |
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental dipole moments?
Methodological Answer:
- Computational Refinement: Re-optimize molecular geometry using DFT (B3LYP/6-311+G(d,p)) with implicit solvation (e.g., PCM model for DMSO). Compare with experimental data from dielectric constant measurements.
- Crystallographic Validation: Grow single crystals (e.g., via slow evaporation in EtOAc/hexane) and perform X-ray diffraction to confirm conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
